molecular formula C13H15NO B2709756 3-Ethyl-2,8-dimethylquinolin-4-ol CAS No. 1907-20-6

3-Ethyl-2,8-dimethylquinolin-4-ol

Cat. No. B2709756
CAS RN: 1907-20-6
M. Wt: 201.269
InChI Key: BLJLWUBLPRLWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2,8-dimethylquinolin-4-ol is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

3-Ethyl-2,8-dimethylquinolin-4-ol has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a material for the fabrication of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Ethyl-2,8-dimethylquinolin-4-ol is not fully understood. However, it has been reported to exhibit its pharmacological activities through various pathways, including the inhibition of DNA synthesis, the inhibition of protein synthesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
3-Ethyl-2,8-dimethylquinolin-4-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been reported to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethyl-2,8-dimethylquinolin-4-ol for lab experiments is its high purity and yield. It is also relatively easy to synthesize and has been reported to exhibit good stability. However, one of the limitations of 3-Ethyl-2,8-dimethylquinolin-4-ol is its limited solubility in water, which may affect its bioavailability and pharmacological activity.

Future Directions

There are several future directions for the study of 3-Ethyl-2,8-dimethylquinolin-4-ol. One of the potential directions is the development of novel synthetic methods for the preparation of 3-Ethyl-2,8-dimethylquinolin-4-ol and its derivatives. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-Ethyl-2,8-dimethylquinolin-4-ol and to explore its potential applications in material science and biochemistry.
In conclusion, 3-Ethyl-2,8-dimethylquinolin-4-ol is a promising compound that has been widely studied for its potential applications in various fields. Its high purity, yield, and stability make it an attractive candidate for further development as a therapeutic agent and material for the fabrication of OLEDs. Further studies are needed to elucidate its mechanism of action and to explore its potential applications in material science and biochemistry.

Synthesis Methods

The synthesis of 3-Ethyl-2,8-dimethylquinolin-4-ol can be achieved through various methods, including the Pfitzinger reaction and the Skraup synthesis. The Pfitzinger reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base and a catalyst. The Skraup synthesis, on the other hand, involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst. Both methods have been reported to yield high purity and yield of 3-Ethyl-2,8-dimethylquinolin-4-ol.

properties

IUPAC Name

3-ethyl-2,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-10-9(3)14-12-8(2)6-5-7-11(12)13(10)15/h5-7H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJLWUBLPRLWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C(C=CC=C2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2,8-dimethylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.